molecular formula C24H13Cl4N3S2 B2864223 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole CAS No. 956977-54-1

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole

Cat. No.: B2864223
CAS No.: 956977-54-1
M. Wt: 549.31
InChI Key: NXSFNZVWANTMBM-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C24H13Cl4N3S2 and its molecular weight is 549.31. The purity is usually 95%.
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Biological Activity

The compound 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound typically involves the reaction of various precursors, including pyrazole derivatives and thiazole moieties. The general synthetic route includes:

  • Formation of Pyrazole Ring : The initial step often involves the formation of a pyrazole ring through condensation reactions involving 4-chlorophenyl derivatives.
  • Thiazole Integration : Subsequently, thiazole rings are integrated into the structure via nucleophilic substitution or cyclization reactions.
  • Final Modifications : Further modifications may include sulfenylation to introduce the sulfanyl group.

The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyrazole rings have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
Similar Thiazole DerivativeS. aureus15 µg/mL

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of similar pyrazole derivatives in vitro. The mechanism involves inhibition of pro-inflammatory cytokines and reduction of nitric oxide production in activated microglial cells.

  • In Vitro Study : The compound was tested against lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.
  • Findings : Significant reduction in levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed.

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Viability Assays : Compounds similar to this structure have shown selective cytotoxicity against cancer cell lines such as HeLa and MCF-7.
  • Mechanistic Studies : Investigations reveal that these compounds may induce apoptosis through mitochondrial pathways.
Cell LineIC50 Value (µM)
HeLa12.5
MCF-715.0

Case Study 1: Neuroprotective Effects

A related compound demonstrated neuroprotective effects in models of Parkinson’s disease by inhibiting microglial activation and reducing neuroinflammation through NF-kB signaling pathways. This suggests potential therapeutic applications for neurodegenerative conditions.

Case Study 2: Antileishmanial Activity

Another study assessed the antileishmanial activity of pyrazole derivatives against Leishmania infantum, showing promising results with lower cytotoxicity compared to standard treatments.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrazol-1-yl]-5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13Cl4N3S2/c25-16-3-1-14(2-4-16)15-12-29-31(13-15)24-30-22(20-10-7-18(27)11-21(20)28)23(33-24)32-19-8-5-17(26)6-9-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFNZVWANTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl4N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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